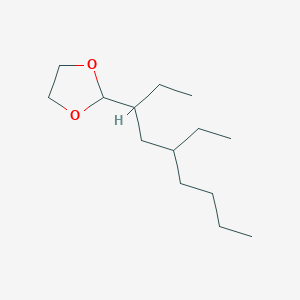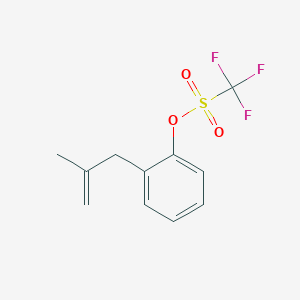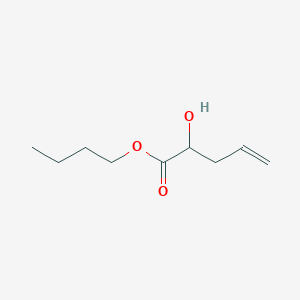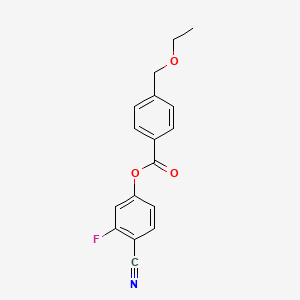
(5S)-Non-1-ene-3,5-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5S)-Non-1-ene-3,5-diol is an organic compound characterized by a nonene backbone with hydroxyl groups at the 3rd and 5th positions The “5S” designation indicates the stereochemistry of the compound, specifically that the hydroxyl group at the 5th position is in the S-configuration
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-Non-1-ene-3,5-diol can be achieved through several methods. One common approach involves the asymmetric reduction of a suitable precursor, such as a ketone or an epoxide. For example, the reduction of (5S)-Non-1-en-3-one using a chiral catalyst can yield this compound with high enantiomeric purity. Another method involves the epoxidation of (5S)-Non-1-ene followed by ring-opening with a suitable nucleophile to introduce the hydroxyl groups.
Industrial Production Methods
Industrial production of this compound typically involves large-scale asymmetric synthesis using chiral catalysts or biocatalysts. These methods are optimized for high yield and enantiomeric purity, making them suitable for commercial applications. The choice of catalyst and reaction conditions can significantly impact the efficiency and cost-effectiveness of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(5S)-Non-1-ene-3,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bond can be reduced to form (5S)-Nonane-3,5-diol.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.
Substitution: Reagents such as tosyl chloride (TsCl) can be used to convert hydroxyl groups into tosylates, which can then undergo nucleophilic substitution.
Major Products
Oxidation: (5S)-Non-1-en-3-one or (5S)-Non-1-en-3-al.
Reduction: (5S)-Nonane-3,5-diol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(5S)-Non-1-ene-3,5-diol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used to study enzyme-catalyzed reactions involving hydroxyl groups.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.
Mécanisme D'action
The mechanism of action of (5S)-Non-1-ene-3,5-diol depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, where its stereochemistry plays a crucial role in binding affinity and specificity. The hydroxyl groups can form hydrogen bonds with active site residues, influencing the compound’s activity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5R)-Non-1-ene-3,5-diol: The enantiomer of (5S)-Non-1-ene-3,5-diol, differing only in the configuration at the 5th position.
Non-1-ene-3,5-diol: The racemic mixture containing both (5S) and (5R) enantiomers.
(5S)-Nonane-3,5-diol: The fully saturated analog of this compound.
Uniqueness
This compound is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions with biological targets. This makes it a valuable compound in asymmetric synthesis and the development of chiral pharmaceuticals.
Propriétés
Numéro CAS |
190008-66-3 |
|---|---|
Formule moléculaire |
C9H18O2 |
Poids moléculaire |
158.24 g/mol |
Nom IUPAC |
(5S)-non-1-ene-3,5-diol |
InChI |
InChI=1S/C9H18O2/c1-3-5-6-9(11)7-8(10)4-2/h4,8-11H,2-3,5-7H2,1H3/t8?,9-/m0/s1 |
Clé InChI |
QVETUMQDECIBBA-GKAPJAKFSA-N |
SMILES isomérique |
CCCC[C@@H](CC(C=C)O)O |
SMILES canonique |
CCCCC(CC(C=C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Hexen-3-one, 2-methyl-5-[(trimethylsilyl)methyl]-](/img/structure/B12558192.png)


![2-[5-(Benzenesulfonyl)-3-methylpent-3-en-1-yl]-1,3-dioxolane](/img/structure/B12558206.png)

![N-phenyl-N-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]acetamide;bromide](/img/structure/B12558215.png)

![3-{1-[3-(Diethylamino)propyl]-1H-pyrrol-2-yl}prop-2-ene-1,1-diol](/img/structure/B12558233.png)

![4-[6-[4-Methoxyphenyl]spiro[2.4]hept-5-en-5-yl]benzenesulfonamide](/img/structure/B12558251.png)




